(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophene group at position 1, a thiophen-2-yl moiety at position 6, and a 3-methylpiperidin-1-yl methanone at position 2. This structure integrates sulfur-containing heterocycles (tetrahydrothiophene and thiophene) and a piperidine ring, which may enhance solubility, electronic properties, and bioactivity.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-5-3-8-25(12-14)22(27)17-11-18(19-6-4-9-30-19)23-21-20(17)15(2)24-26(21)16-7-10-31(28,29)13-16/h4,6,9,11,14,16H,3,5,7-8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAWTBMHLMGQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities, particularly as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.57 g/mol. The structural features include:
- Pyrazolo[3,4-b]pyridine core : A bicyclic structure that enhances biological interactions.
- Thiophene rings : These contribute to the compound's reactivity and influence its pharmacological profile.
- Tetrahydrothiophene moiety : Enhances lipophilicity, potentially impacting bioavailability and interaction with biological targets.
The primary biological activity attributed to this compound is its role as an activator of GIRK channels . These channels are essential in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels can lead to hyperpolarization of neurons, influencing synaptic transmission and providing potential therapeutic benefits for conditions such as:
- Epilepsy
- Anxiety disorders
In vitro studies indicate that the compound exhibits nanomolar potency in activating GIRK channels, suggesting a strong interaction with these ion channels .
Efficacy in Biological Models
Recent studies have demonstrated the efficacy of this compound in various biological models:
- Neuroprotective Effects : The activation of GIRK channels has been linked to neuroprotective pathways. This suggests that the compound may help mitigate neuronal damage in conditions like stroke or neurodegenerative diseases.
- Cardioprotective Properties : By modulating cardiac ion channels, the compound may also exert protective effects against arrhythmias .
Comparative Studies
Comparative studies with other known GIRK channel activators revealed that this compound maintains superior metabolic stability and efficacy. For instance, it has been shown to outperform traditional urea-based compounds in terms of both potency and stability under physiological conditions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Epileptic Models : In animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups.
- Cardiac Function Assessment : In isolated heart preparations, the compound improved cardiac function metrics by enhancing potassium ion conductance through GIRK channels.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
- Compound 7b (): Structure: Contains dual pyrazole rings linked via a thieno[2,3-b]thiophene-carbonyl bridge. Synthesis: Achieved via condensation of bis-enaminones with 5-amino-3-phenyl-1H-pyrazole in DMF/EtOH using piperidine as a catalyst (70% yield). Key Data: IR (C=O at 1720 cm⁻¹), NMR (δ 2.22 ppm for CH₃), and MS (m/z 538, M⁺) .
- Compound 10 (): Structure: Features a pyrazolo[1,5-a]pyrimidine core with cyanide substituents. Synthesis: Utilizes bis-ethoxypropenenitrile and 5-amino-3-phenyl-1H-pyrazole under reflux with piperidine (75% yield). Key Data: IR (C≡N at 2200 cm⁻¹), NMR (δ 8.9 ppm for pyrimidine-H), and MS (m/z 604, M⁺) .
- Comparison with Target Compound: The target compound’s 1,1-dioxidotetrahydrothiophene group may enhance polarity compared to phenyl or cyanide substituents in 7b and 10.
Thieno-Pyrimidine Hybrids ()
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one: Synthesis: Uses FeCl₃-SiO₂ catalysis in ethanol (75% yield). Biological Relevance: Combines coumarin (fluorescence), pyrazolo[3,4-b]pyridine (anticancer), and thieno-pyrimidine (anti-inflammatory) moieties .
Comparison with Target Compound :
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
